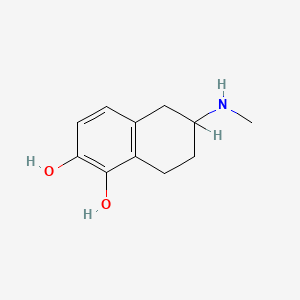

5,6-Dihydroxy-2-methylaminotetralin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5,6-Dihydroxy-2-methylaminotetralin is a bioactive chemical.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing and purifying 5,6-Dihydroxy-2-methylaminotetralin with isotopic labeling?

- Answer: Synthesis can incorporate deuterated reagents like methylamine-d5·DCl (99 atom% D, CAS 14779-55-6) for isotopic tracing in pharmacokinetic studies. Purification typically involves reverse-phase HPLC with UV detection (λmax ~220–230 nm) to isolate the compound from byproducts. Deuterated reagents enable tracking metabolic stability in vivo while minimizing isotopic interference .

Q. How can researchers validate the purity and structural integrity of this compound?

- Answer: Use a combination of analytical techniques:

- HPLC-UV/Vis : Compare retention times and spectral profiles to reference standards (e.g., hemifumarate salts, ≥98% purity, λmax 221 nm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 262.3 g/mol for hemifumarate derivatives) and isotopic patterns .

- NMR : Assign hydroxyl and methylamine proton signals to verify regiochemistry.

Q. What storage conditions optimize the stability of this compound?

- Answer: Store lyophilized samples at -20°C in airtight, light-protected vials. Aqueous solutions should be prepared fresh due to potential oxidation of catechol moieties. Stability studies for related hydroxy-tryptamines indicate ≥2-year stability under these conditions .

Q. Which receptor-binding assays are suitable for initial pharmacological profiling of this compound?

- Answer: Prioritize radioligand displacement assays using:

- Serotonergic receptors (5-HT1A/2A) : Due to structural similarity to tetralin derivatives.

- Adrenergic receptors (α2/β) : Methylamine substituents may modulate affinity.

- Functional assays (e.g., cAMP inhibition) can complement binding data .

Advanced Research Questions

Q. How can computational models resolve structure-activity relationships (SAR) for this compound?

- Answer: Combine two approaches:

- Single-receptor modeling : Train machine learning (ML) models on datasets like Saito et al.’s agonistic profiles for 52 mouse receptors to predict binding .

- Multi-receptor meta-analysis : Apply multidimensional metrics (e.g., Haddad et al.’s hybrid models) to reconcile divergent chemical feature clusters from heterologous expression studies .

Q. What strategies address contradictions in pharmacological data across studies?

- Answer: Discrepancies often arise from methodological differences (e.g., receptor diversity, ligand concentrations). To resolve:

- Meta-analysis : Re-analyze datasets using unified parameters (e.g., EC50 normalization) .

- Hybrid wet-lab/computational workflows : Validate ML-predicted targets via site-directed mutagenesis or knockout models .

Q. How should researchers design experiments bridging in vitro receptor activity and in vivo behavioral outcomes?

- Answer: Use a tiered approach:

In vitro : Measure ligand efficacy (e.g., Emax, EC50) across receptor isoforms.

Ex vivo : Assess metabolite stability using deuterated analogs in tissue homogenates .

In vivo : Corrogate behavioral assays (e.g., locomotor activity in mice) with pharmacokinetic profiling .

Q. What methodologies elucidate metabolic pathways of this compound?

- Answer: Employ:

Propriétés

Numéro CAS |

39478-89-2 |

|---|---|

Formule moléculaire |

C11H15NO2 |

Poids moléculaire |

193.24 g/mol |

Nom IUPAC |

6-(methylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol |

InChI |

InChI=1S/C11H15NO2/c1-12-8-3-4-9-7(6-8)2-5-10(13)11(9)14/h2,5,8,12-14H,3-4,6H2,1H3 |

Clé InChI |

BHDFPNRSDABMPW-UHFFFAOYSA-N |

SMILES |

CNC1CCC2=C(C1)C=CC(=C2O)O |

SMILES canonique |

CNC1CCC2=C(C1)C=CC(=C2O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

38313-28-9 (hydrobromide) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

5,6-dihydroxy-2-(methyl)aminotetralin 5,6-dihydroxy-2-(methylamino)tetralin 5,6-dihydroxy-2-methylaminotetralin 5,6-dihydroxy-2-methylaminotetralin hydrobromide M-8 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.